1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride
CAS No.: 186354-46-1
Cat. No.: VC13806386
Molecular Formula: C19H23ClN2
Molecular Weight: 314.9 g/mol
* For research use only. Not for human or veterinary use.
![1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride - 186354-46-1](/images/structure/VC13806386.png)
Specification
CAS No. | 186354-46-1 |
---|---|
Molecular Formula | C19H23ClN2 |
Molecular Weight | 314.9 g/mol |
IUPAC Name | 1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride |
Standard InChI | InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m1./s1 |
Standard InChI Key | HUZKVSNKWHUMOW-GBNZRNLASA-N |
Isomeric SMILES | C[C@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@H](C)C3=CC=CC=C3.[Cl-] |
SMILES | CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-] |
Canonical SMILES | CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium chloride, reflects its cationic imidazolium core and chloride counterion. Key structural elements include:
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Chiral Centers: The (1R)-1-phenylethyl groups introduce two stereogenic centers, conferring potential enantioselective properties .
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Aromatic Systems: Two phenyl rings contribute to hydrophobicity and π-π stacking capabilities.
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Charge Distribution: Delocalized positive charge across the imidazolium ring enhances solubility in polar solvents.
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
CAS No. | 186354-46-1 | |
Molecular Formula | ||
Molecular Weight | 314.9 g/mol | |
IUPAC Name | 1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium chloride | |
SMILES |
Physicochemical Properties
Physical State and Solubility
Commercial samples are available as liquids or powders with assay purities of 97–99% . The compound’s solubility profile is inferred from structural analogs:
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Polar Solvents: High solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO).
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Nonpolar Solvents: Limited solubility in hexane or toluene due to ionic character .
Supplier | Assay | Form | Packaging | Storage Conditions |
---|---|---|---|---|
Chemlyte Solutions | 99.0% | Liquid | Grams/Kilograms | Dry, cool, ventilated area |
Amadis Chemical Co. | 97% | Powder | Metric Tons | Tightly sealed, cool, dry |
Applications and Research Utility
Asymmetric Catalysis
The compound’s chiral imidazolium structure positions it as a potential precursor for N-heterocyclic carbene (NHC) ligands, which are widely employed in enantioselective transition-metal catalysis . For example, copper(I)-NHC complexes derived from similar imidazolium salts exhibit luminescent properties relevant to OLED technologies .
Pharmaceutical Intermediates
Suppliers highlight its use in medicinal chemistry and biomedical research, suggesting roles in synthesizing chiral active pharmaceutical ingredients (APIs) . The (1R)-1-phenylethyl groups may influence pharmacokinetic properties such as metabolic stability or target binding affinity.
Ionic Liquids
Imidazolium-based ionic liquids are valued for their low volatility and tunable solvation properties. The chirality of this compound could enable novel applications in stereoselective separations or green chemistry .
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